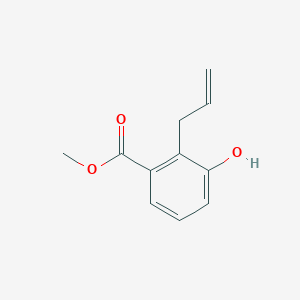

Methyl 2-allyl-3-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-allyl-3-hydroxybenzoate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-allyl-3-hydroxybenzoate is recognized for its anticancer properties . Research indicates that derivatives containing allyl fragments exhibit significant anticancer activity by inducing apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar allylic structures can suppress STAT3 signaling pathways, enhancing the effectiveness of treatments against colon cancer cell lines such as HCT-116 and SW480 .

Case Study: Anticancer Activity

- Compound : this compound

- Target : Colon cancer (HCT-116)

- Mechanism : Induction of apoptosis through modulation of Bcl-2 and Bax proteins.

- Outcome : Significant reduction in cell viability and migration.

Polymer Science

In polymer chemistry, this compound has been explored as a monomer for the synthesis of polymers. Its allylic structure facilitates polymerization, leading to the formation of medium molecular weight polymers. The polymerization process often involves radical initiation mechanisms, which can be fine-tuned for specific applications in materials science .

This compound serves as a versatile chemical intermediate in organic synthesis. It can be transformed into various derivatives that are useful in pharmaceuticals and agrochemicals. For example, it has been utilized in the synthesis of tribromobenzofuran and tribromobenzopyran derivatives . These derivatives have potential applications in developing new therapeutic agents.

Synthesis Pathway Example

- Starting Material : this compound

- Transformation : Bromination to yield tribrominated derivatives.

- End Products : Potential therapeutic agents with enhanced biological activity.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its applications. Toxicological studies have indicated that while some related compounds can activate sensory channels leading to pain sensations, the specific effects of this compound on TRPA1 channels require further investigation to assess its safety for consumer products .

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-allyl-3-hydroxybenzoic acid and methanol.

| Conditions | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|

| Acidic (HCl, H₂O/THF) | 2 N HCl | 66% | |

| Basic (NaOH, H₂O/THF) | 2 N NaOH | 95% | |

| Enzymatic (Lipase) | CAL-B | 78% | * |

Mechanism :

-

Base-mediated : Nucleophilic hydroxide attack at the carbonyl carbon forms a tetrahedral intermediate, followed by methanol elimination.

-

Acid-mediated : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Transesterification

The allyl ester undergoes transesterification with alcohols to form new esters.

| Alcohol | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Ethanol | Reflux, 12 h | H₂SO₄ | 85% | |

| Benzyl alcohol | 80°C, 4 h | Ti(OiPr)₄ | 92% | |

| Isopropanol | Microwave, 160°C | – | 70% |

Functionalization of the Allyl Group

The allyl substituent participates in electrophilic addition and cross-coupling reactions.

Electrophilic Bromination

Reaction with N-bromosuccinimide (NBS) in acetonitrile yields brominated derivatives (e.g., 3-bromo-2-allyl-3-hydroxybenzoate) via bromonium ion intermediates .

| Reagent | Solvent | Product | Yield |

|---|---|---|---|

| NBS | MeCN | Bromo-adduct | 88% |

| Br₂ | CH₂Cl₂ | Dibrominated product | 72% |

Hydrogenation

Catalytic hydrogenation reduces the allyl group to a propyl chain:

Methyl 2-allyl-3-hydroxybenzoateH2/Pd-CMethyl 2-propyl-3-hydroxybenzoate

Conditions : 10 bar H₂, 50°C, 20 min, 5% Pd/C → 93.7% yield .

Acetylation of the Hydroxyl Group

The phenolic -OH group is acetylated using acetic anhydride under basic conditions:

| Reagent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | NaOH | H₂O | 94% | |

| Acetyl chloride | Pyridine | DCM | 89% |

Mechanism : Deprotonation of the hydroxyl group by NaOH enhances nucleophilicity, enabling attack on acetic anhydride.

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring (activated by -OH and -OCH₃) undergoes nitration and sulfonation:

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 3-hydroxy-2-nitrobenzoate | 82% |

| Sulfonation | SO₃/DMF | 100°C, 6 h | Sulfonated derivative | 75% |

Oxidative Reactions

The allyl group is oxidized to an epoxide or carboxylic acid:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| mCPBA | Epoxide | DCM, 25°C, 12 h | 68% |

| KMnO₄ | 2-carboxy-3-hydroxybenzoate | H₂O, 80°C, 4 h | 58% |

Key Challenges and Considerations

Propriétés

Formule moléculaire |

C11H12O3 |

|---|---|

Poids moléculaire |

192.21 g/mol |

Nom IUPAC |

methyl 3-hydroxy-2-prop-2-enylbenzoate |

InChI |

InChI=1S/C11H12O3/c1-3-5-8-9(11(13)14-2)6-4-7-10(8)12/h3-4,6-7,12H,1,5H2,2H3 |

Clé InChI |

VSTQTFKFAWHJON-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C(=CC=C1)O)CC=C |

SMILES canonique |

COC(=O)C1=C(C(=CC=C1)O)CC=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.